molecular formula C7H7Cl B3044149 Benzyl-alpha,alpha-d2 chloride CAS No. 33712-34-4

Benzyl-alpha,alpha-d2 chloride

Cat. No.: B3044149
CAS No.: 33712-34-4
M. Wt: 128.59 g/mol
InChI Key: KCXMKQUNVWSEMD-NCYHJHSESA-N
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Description

Benzyl-alpha,alpha-d2 chloride, also known as α-Chlorotoluene-α,α-d2, is a deuterated compound where the hydrogen atoms at the alpha position of benzyl chloride are replaced with deuterium. This isotopically labeled compound is primarily used in research to study reaction mechanisms and pathways due to the unique properties imparted by the deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-alpha,alpha-d2 chloride can be synthesized through the chlorination of benzyl-alpha,alpha-d2 alcohol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods: While the industrial production of this compound is not as common as its non-deuterated counterpart, the process generally involves the same principles. The large-scale synthesis would require careful handling of deuterated reagents and maintaining anhydrous conditions to ensure high purity and yield.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to benzyl-alpha,alpha-d2 alcohol using mild oxidizing agents.

    Reduction Reactions: Reduction of this compound can yield benzyl-alpha,alpha-d2 compounds with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products Formed:

    Substitution: Benzyl-alpha,alpha-d2 alcohol, benzyl-alpha,alpha-d2 cyanide.

    Oxidation: Benzyl-alpha,alpha-d2 alcohol.

    Reduction: Benzyl-alpha,alpha-d2 hydrocarbons.

Scientific Research Applications

Benzyl-alpha,alpha-d2 chloride is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Studying reaction mechanisms and kinetic isotope effects.

    Biology: Tracing metabolic pathways and enzyme-catalyzed reactions.

    Medicine: Investigating drug metabolism and pharmacokinetics.

    Industry: Used as a precursor in the synthesis of deuterated pharmaceuticals and other specialty chemicals.

Comparison with Similar Compounds

  • Benzyl chloride
  • Benzyl-alpha,alpha-d2 alcohol
  • Benzyl bromide
  • Benzyl-alpha,alpha-d2 bromide

Comparison: Benzyl-alpha,alpha-d2 chloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in studying reaction mechanisms. Compared to benzyl chloride, the deuterated version exhibits different reaction rates and pathways, providing deeper insights into the chemical behavior of benzyl compounds.

Properties

IUPAC Name

[chloro(dideuterio)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXMKQUNVWSEMD-NCYHJHSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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